Coumatetralyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Coumatetralyl in Scientific Research: Rodenticide Mode of Action

Coumatetralyl is primarily studied for its role as a second-generation anticoagulant rodenticide. These rodenticides work by inhibiting Vitamin K epoxide reductase, an enzyme essential for blood clotting. By disrupting this process, coumatetralyl causes internal bleeding in rodents that consume it, leading to death []. Research focuses on understanding the specific mechanisms of this action and its effectiveness in controlling rodent populations.

In Vitro Studies: Researchers use isolated enzymes and cell cultures to investigate how coumatetralyl interacts with Vitamin K epoxide reductase at a molecular level. This helps to elucidate the precise biochemical pathway by which the rodenticide disrupts blood clotting [].

In Vivo Studies: Animal models, typically rats and mice, are used to assess the efficacy and safety of coumatetralyl. These studies track factors like lethal dose, time to death, and potential secondary effects on non-target species [].

Coumatetralyl Research: Beyond Rodent Control

While the primary application of coumatetralyl is in rodent control, there are some emerging areas of scientific research exploring its potential uses:

Development of Novel Rodenticides: Coumatetralyl serves as a model compound for developing new and improved anticoagulant rodenticides. By studying how this compound interacts with rodents and their resistance mechanisms, researchers can design more effective and species-specific rodenticides.

Environmental Fate and Impact: Research is ongoing to understand the environmental impact of coumatetralyl use. This includes studies on its persistence in soil and water, potential bioaccumulation in the food chain, and effects on non-target organisms.

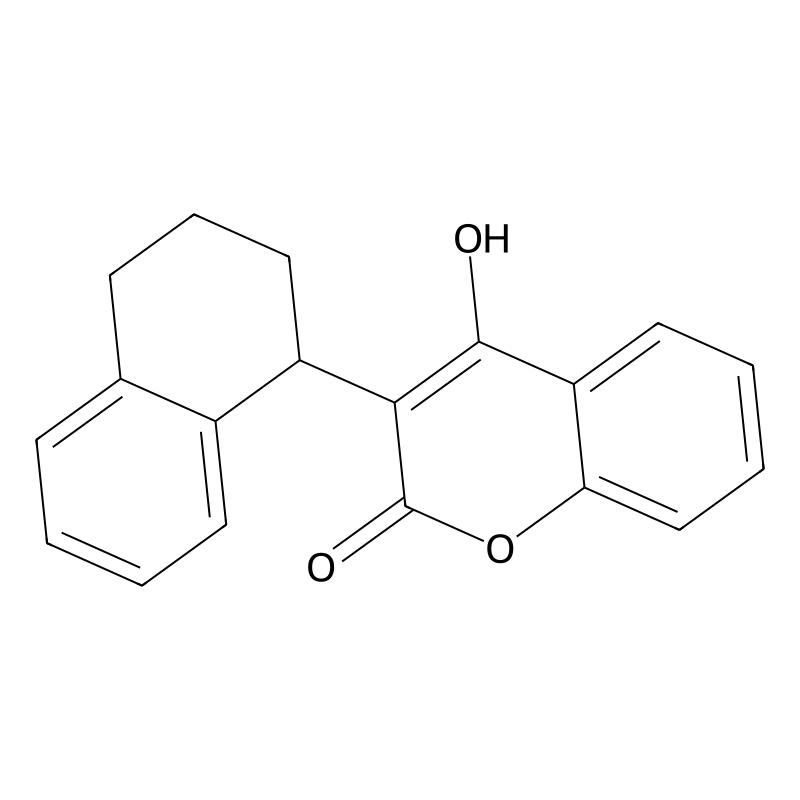

Coumatetralyl is a synthetic chemical compound classified as an anticoagulant rodenticide, belonging to the 4-hydroxycoumarin class. Its chemical formula is , and it has a molecular weight of 292.3 g/mol. The compound appears as a white to yellow-grey crystalline powder with a slight characteristic odor and a melting point of approximately 168.8°C . Coumatetralyl acts as a vitamin K antagonist, disrupting the synthesis of clotting factors in the liver, which leads to anticoagulation and increased bleeding risk in rodents .

Coumatetralyl is moderately toxic to humans and animals if ingested [, ]. Here's a summary of safety concerns:

- Toxicity: High acute oral toxicity in mammals. Specific data on human toxicity is limited, but accidental poisoning can be serious [].

- Environmental Impact: Moderately mobile in soil, posing potential risk to groundwater contamination, though use patterns likely mitigate this. Moderately toxic to fish, birds, and aquatic invertebrates.

Safety Precautions

- Rodenticide use should strictly follow label instructions and regulations.

- Keep Coumatetralyl products away from children and pets.

- In case of accidental ingestion, seek immediate medical attention.

As an anticoagulant, coumatetralyl's primary biological activity is its inhibition of vitamin K-dependent clotting factors, leading to hemorrhagic conditions in mammals. The acute oral toxicity of coumatetralyl is significant, with an LD50 value of approximately 30 mg/kg in rats . Symptoms of overexposure include bleeding gums, abdominal pain, and potentially fatal hemorrhages if not treated promptly. Treatment typically involves administration of vitamin K1 (phylloquinone) as an antidote .

Coumatetralyl can be synthesized through several methods, primarily involving the condensation of appropriate coumarin derivatives with aldehydes or ketones. One common synthetic route involves the reaction of 4-hydroxycoumarin with various alkylating agents under basic conditions to form the tetrahydronaphthyl moiety characteristic of coumatetralyl. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield .

Coumatetralyl is predominantly used as a rodenticide in agricultural settings and urban pest control. It is often mixed with grains or other bait materials to attract rodents while being combined with tracking powders that help monitor feeding activity. The compound’s effectiveness lies in its delayed action, allowing rodents to return to their nests before succumbing to poisoning, which reduces the likelihood of bait shyness .

Studies on coumatetralyl interactions indicate that it can significantly affect blood coagulation pathways when administered alongside other anticoagulants or medications affecting liver function. Chronic exposure has been shown to enhance the effects of other anticoagulants due to cumulative impacts on vitamin K metabolism . Furthermore, research suggests that coumatetralyl may interact with hepatic enzymes involved in drug metabolism, potentially altering the pharmacokinetics of co-administered drugs .

Coumatetralyl shares structural and functional similarities with several other anticoagulant rodenticides. Here are some notable compounds for comparison:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Bromadiolone | C17H16BrO3 | Vitamin K antagonist | Longer half-life; more potent than coumatetralyl |

| Brodifacoum | C18H16BrO4 | Vitamin K antagonist | Highly potent; used in low concentrations |

| Warfarin | C19H16O4 | Vitamin K antagonist | Widely used in human medicine; different application context |

| Diphacinone | C18H15ClO3 | Vitamin K antagonist | Less potent than coumatetralyl; used for different pest control strategies |

Uniqueness: Coumatetralyl stands out due to its specific structural characteristics that allow for effective use in rodent control while maintaining a relatively lower toxicity profile for humans compared to some other anticoagulants like brodifacoum and bromadiolone. Its delayed-action mechanism also provides an advantage in pest management strategies.

Coumatetralyl, chemically known as 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthyl)coumarin, is a significant anticoagulant rodenticide that has been synthesized through various methods since its development [1] [2]. The historical synthesis of coumatetralyl primarily involved the condensation reaction of 4-hydroxycoumarin derivatives with tetrahydronaphthalene compounds [3].

The traditional synthetic pathway begins with the preparation of 4-hydroxycoumarin, which serves as the essential building block for coumatetralyl synthesis [24]. This compound was historically synthesized through several methods, including the condensation of phenol with malonic acid in the presence of anhydrous zinc chloride and phosphorus oxychloride as condensation agents [24]. Another classical approach involved the treatment of 2-hydroxyacetophenone derivatives with diethyl carbonate in the presence of a strong base to form 4-hydroxycoumarin [24] [25].

For the synthesis of coumatetralyl specifically, the key step involves the coupling of 4-hydroxycoumarin with 3-(p-bromobiphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol in the presence of acetic acid and sulfuric acid [1]. This reaction proceeds through a condensation mechanism where the secondary alcohol group of the tetrahydronaphthalene derivative reacts with the reactive carbon at position 3 of the 4-hydroxycoumarin [1] [3].

The reaction typically follows this sequence:

- Preparation of 3-(p-bromobiphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-one through Friedel-Crafts acylation and intramolecular ring cyclization [1]

- Reduction of the ketone to the corresponding secondary alcohol using sodium borohydride [1]

- Condensation of the secondary alcohol with 4-hydroxycoumarin in acetic acid and sulfuric acid at elevated temperatures (typically 80°C) [1]

This condensation reaction is the critical step in coumatetralyl formation, yielding the final product with the characteristic 4-hydroxycoumarin moiety linked to the tetrahydronaphthalene ring system [1] [24]. The reaction typically proceeds with moderate yields (40-45%) and requires careful control of reaction conditions to minimize side product formation [1] [3].

Modern Catalytic Approaches: Cu-Catalyzed Dehydrogenation/Conjugate Addition

Recent advances in coumatetralyl synthesis have focused on developing more efficient and environmentally friendly catalytic methods [5] [6]. Copper-catalyzed reactions have emerged as particularly promising approaches due to the non-toxicity and cost-effectiveness of copper complexes compared to other transition metals [5] [9].

Modern synthetic strategies for coumatetralyl production utilize copper-catalyzed dehydrogenation and conjugate addition reactions [5] [9]. These approaches offer several advantages over traditional methods, including milder reaction conditions, higher yields, and reduced environmental impact [5] [6].

The copper-catalyzed dehydrogenation process involves the oxidation of appropriate precursors to form key intermediates in the coumatetralyl synthetic pathway [9]. This reaction typically employs Cu(I) catalysts, which facilitate the selective dehydrogenation of C(sp³)-H bonds [9]. The process operates under redox-neutral conditions, with the copper catalyst loading as low as 0.5 mol%, making it highly efficient for industrial applications [9].

The conjugate addition component of modern coumatetralyl synthesis involves the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds [10]. In this reaction, a base abstracts an acidic hydrogen from an active methylene compound, generating a stabilized enolate ion that serves as the nucleophile (Michael donor) [10]. This nucleophile then attacks the β-carbon of a conjugated system, which acts as the electrophile (Michael acceptor) [10]. The reaction results in the formation of a new carbon-carbon bond, creating the structural framework necessary for coumatetralyl [10] [11].

A typical modern catalytic approach involves:

- Copper-catalyzed coupling of appropriately functionalized precursors to form the tetrahydronaphthalene core structure [5] [8]

- Subsequent conjugate addition reactions to introduce the coumarin moiety [10]

- Final dehydrogenation steps to establish the required oxidation state in the final product [9]

These copper-catalyzed methods have demonstrated excellent functional group tolerance and can be performed under relatively mild conditions, making them suitable for large-scale production of coumatetralyl [5] [9]. The reactions typically proceed with high regioselectivity and good to excellent yields, representing a significant improvement over historical methods [5] [7] [8].

Industrial-Scale Manufacturing Processes and Quality Control Protocols

The industrial production of coumatetralyl involves sophisticated manufacturing processes designed to ensure consistent product quality and purity [2] [14]. The technical grade coumatetralyl produced by major manufacturers such as Bayer AG is a racemic mixture of R and S enantiomers, also known as Racumin S technical (ENE 1183b) [2].

Industrial manufacturing of coumatetralyl typically follows these key steps:

- Synthesis of 4-hydroxycoumarin through established large-scale processes [2] [24]

- Preparation of the tetrahydronaphthalene component through controlled reactions [1] [26]

- Coupling of these key intermediates under carefully controlled conditions [1] [2]

- Purification and isolation of the final product to meet technical specifications [2] [14]

The manufacturing process requires strict control of reaction parameters including temperature, pressure, reaction time, and catalyst concentrations [14] [18]. Modern industrial facilities employ automated transfer systems to move coumatetralyl from storage containers to process vessels, minimizing worker exposure and ensuring consistent handling [14].

Quality control protocols for coumatetralyl production are rigorous and comprehensive [2] [21]. Analysis of technical grade batches demonstrates a mean purity of 99.3% w/w in compliance with manufacturer specifications [2]. The identification and quantification of coumatetralyl in production is performed using the CIPAC method 189, although high-performance liquid chromatography (HPLC) with ultraviolet detection is preferred for routine quality control purposes [2].

The industrial quality control process includes:

- Raw material testing to ensure starting material purity [21]

- In-process controls at critical manufacturing stages [21]

- Final product testing for identity, purity, and physical characteristics [2] [21]

- Stability testing under various environmental conditions [2] [21]

Manufacturing facilities must implement stringent quality assurance systems that include regular self-inspections, validation of production processes, and comprehensive documentation of all manufacturing steps [21]. These systems ensure that the final product consistently meets established specifications and regulatory requirements [2] [21].

Byproduct Analysis and Impurity Profiling in Technical-Grade Material

Comprehensive byproduct analysis and impurity profiling are essential aspects of coumatetralyl production quality control [2] [20]. Technical grade coumatetralyl contains various impurities that must be identified, quantified, and controlled to ensure product safety and efficacy [2] [17].

Impurity profiling of coumatetralyl employs sophisticated analytical techniques to detect and characterize compounds present even at trace levels [15] [20]. The primary methods used include:

- High-performance liquid chromatography (HPLC) with ultraviolet detection for routine analysis [2] [15]

- Liquid chromatography-mass spectrometry (LC-MS/MS) for detailed impurity characterization [2] [17]

- Gas chromatography (GC) for volatile impurity analysis [20] [23]

- Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of unknown impurities [20] [23]

All impurities above the level of 1 g/kg in technical grade coumatetralyl must be fully identified, and corresponding analytical methods must be developed for their detection and quantification [2]. This comprehensive approach ensures that the impurity profile of each production batch is well-characterized and consistent [2] [20].

The impurity profiling process involves several key steps:

- Method development and optimization specific to coumatetralyl and its potential impurities [20] [23]

- Validation of analytical methods to ensure accuracy, precision, and reproducibility [17] [23]

- Systematic analysis of production batches to establish typical impurity patterns [15] [20]

- Investigation of atypical impurities when detected [20] [23]

Technical grade coumatetralyl may contain process-related impurities resulting from side reactions during synthesis, starting material impurities, degradation products, and residual solvents or catalysts [15] [17]. The identification and control of these impurities are critical for ensuring batch-to-batch consistency and product quality [2] [20].

Manufacturers maintain comprehensive reference standards and libraries for coumatetralyl impurities to facilitate accurate identification and quantification [20] [22]. These standards are essential for method validation and comparison with unknown impurities detected during routine analysis [20] [23].

High Performance Liquid Chromatography-Ultraviolet Detection Systems

High Performance Liquid Chromatography-Ultraviolet detection represents the most widely employed analytical approach for coumatetralyl determination across multiple sample types [1]. The Collaborative International Pesticides Analytical Council method utilizes reversed-phase chromatography on C18 stationary phases with mobile phases comprising 0.5% aqueous acetic acid and acetonitrile in equal proportions [1]. Detection wavelengths are optimized at 310 nanometers to minimize baseline drift while maintaining sufficient sensitivity for quantitative analysis [1].

The Newcrom R1 reversed-phase system demonstrates exceptional separation capabilities for coumatetralyl analysis [2]. This specialized column employs low silanol activity phases that reduce peak tailing commonly observed with phenolic compounds [2]. Mobile phase optimization incorporates acetonitrile, water, and phosphoric acid gradients, with the acid component replaceable by formic acid for mass spectrometry compatibility [2]. The method demonstrates scalability from analytical to preparative separation scales, enabling isolation of impurities and reference standard preparation [2].

Advanced liquid chromatography tandem mass spectrometry systems utilize Kinetex Biphenyl columns for enhanced selectivity [3]. The biphenyl stationary phase provides π-π interactions with the aromatic coumatetralyl structure, improving retention and peak shape [3]. Mobile phase compositions incorporate 5 millimolar ammonium acetate buffers with methanol gradients, achieving baseline separation from interfering compounds within 14-minute analytical runs [3].

Gas Chromatography-Mass Spectrometry Applications

Gas chromatography represents a complementary technique suitable for coumatetralyl analysis, particularly in environmental monitoring applications [4] [5]. The compound demonstrates thermal stability sufficient for gas chromatographic separation at elevated injection port temperatures [4] [5]. Sigma-Aldrich analytical standards specify suitability for both high performance liquid chromatography and gas chromatography applications, confirming the compound's compatibility with thermal analytical methods [4] [5].

Mass spectrometric detection following gas chromatographic separation provides enhanced specificity through fragmentation pattern recognition [6]. Positive ionization modes demonstrate superior sensitivity compared to negative ionization for environmental samples [6]. Atmospheric pressure chemical ionization offers improved performance relative to electrospray ionization under certain analytical conditions, particularly for complex environmental matrices [6].

Method development studies demonstrate that coumatetralyl exhibits satisfactory chromatographic behavior under standard gas chromatography-mass spectrometry conditions [6]. Detection limits achieve low microgram per kilogram levels in soil samples and microgram per liter concentrations in water samples [6]. The technique provides confirmatory identification capabilities through retention time matching and mass spectral library comparisons [6].

Multiple Reaction Monitoring Applications

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry enables highly selective quantitation through multiple reaction monitoring protocols [3]. Coumatetralyl demonstrates optimal ionization in negative electrospray mode, generating deprotonated molecular ions at mass-to-charge ratio 291.0 [3]. Primary product ions occur at mass-to-charge ratios 141.0 and 274.1, with collision energies optimized at 28 and 30 electron volts respectively [3].

The analytical method achieves retention times of 6.80 minutes under optimized chromatographic conditions [3]. Declustering potentials require -90 volts for optimal precursor ion transmission [3]. Multiple reaction monitoring provides quantitative precision with correlation coefficients exceeding 0.998 across calibration ranges from 0.75 to 100.0 nanograms per gram [7].

Spectroscopic Identification: Nuclear Magnetic Resonance and Mass Spectral Signatures

Nuclear Magnetic Resonance Spectroscopic Characterization

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for coumatetralyl identification [8]. Reference standards analyzed at 400 megahertz in deuterated chloroform demonstrate characteristic signal patterns consistent with the established molecular structure [8]. The aromatic region between 7.0 and 8.0 parts per million contains multiple overlapping signals corresponding to the naphthalene and coumarin ring systems [8].

The tetrahydronaphthalene substituent generates distinctive aliphatic proton signals in the 1.0 to 3.0 parts per million region [8]. These signals appear as complex multiplets due to the cyclic aliphatic chain and stereochemical considerations [8]. The hydroxyl proton typically appears as a broad singlet at variable chemical shifts depending on solvent and concentration effects [8].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon framework elucidation [8]. The aromatic carbon signals appear in the characteristic 110 to 160 parts per million region, while aliphatic carbons resonate between 20 and 45 parts per million [8]. Carbonyl carbon signals occur at approximately 160 parts per million, consistent with the coumarin lactone functionality [8].

Mass Spectral Fragmentation Patterns

Electrospray ionization mass spectrometry generates distinctive fragmentation patterns enabling unambiguous coumatetralyl identification [9] [8]. Positive ionization produces protonated molecular ions at mass-to-charge ratio 293.117, with theoretical mass accuracy within 1 part per million [8]. The molecular ion demonstrates moderate stability under standard collision-induced dissociation conditions [8].

Negative electrospray ionization provides enhanced sensitivity for quantitative applications [3] [10] [7]. Deprotonated molecular ions at mass-to-charge ratio 291.0 serve as optimal precursor ions for tandem mass spectrometry [3]. Primary fragmentation generates product ions at mass-to-charge ratio 141.0 through loss of the tetrahydronaphthalene substituent [3] [11]. Secondary fragmentation produces ions at mass-to-charge ratio 274.1 corresponding to hydroxyl group elimination [3].

High resolution mass spectrometry confirms molecular formula assignment through accurate mass determination [8]. Theoretical mass calculations for C₁₉H₁₆O₃ predict 292.109944 atomic mass units for the neutral molecule [8]. Protonated ions demonstrate 293.11722 atomic mass units with measurement accuracy typically within 2 parts per million [8].

Surface-Enhanced Raman Spectroscopy Signatures

Surface-Enhanced Raman Spectroscopy provides rapid identification capabilities for field applications [12] [13]. Characteristic vibrational bands occur at 995, 665, 557, 885, 1289, and 1370 wavenumbers [12] [13]. The 995 wavenumber band, attributed to aromatic carbon-hydrogen vibrations, demonstrates optimal intensity for quantitative analysis [12] [13].

The 665 wavenumber signal corresponds to carbon-carbon-carbon aromatic ring deformations, providing structural confirmation [12] [13]. Phenyl ring breathing modes appear at 557 wavenumbers, while methylene deformations occur at 885 wavenumbers [12] [13]. Carbon-hydrogen bending vibrations generate medium intensity bands at 1289 and 1370 wavenumbers [12] [13].

Gold nanoparticle substrates demonstrate optimal enhancement factors for coumatetralyl detection [12] [13]. Particle sizes between 45 and 60 nanometers provide uniform enhancement with minimal batch-to-batch variation [12] [13]. Magnesium nitrate aggregation agents optimize particle clustering for maximum signal enhancement [12] [13].

Quantitative Analysis in Biological Matrices: Tissue Residue Detection

Blood and Serum Analysis Methods

Human blood analysis requires specialized sample preparation protocols to achieve adequate detection limits for clinical applications [11]. Liquid chromatography tandem mass spectrometry methods achieve limits of quantification between 0.3 and 3.0 nanograms per milliliter depending on the specific analytical conditions [11]. Recovery studies demonstrate extraction efficiencies ranging from 91.8% to 111.9% across different concentration levels [11].

Matrix-matched calibration standards provide optimal quantitative accuracy for blood samples [11]. Electrospray ionization in negative mode generates precursor ions at mass-to-charge ratio 291.0 with primary product ions at 141.0 and 247.0 [11]. Collision energies require optimization at 28 and 23 electron volts for maximum sensitivity [11]. Retention times occur at 5.90 minutes under standard chromatographic conditions [11].

Urine samples demonstrate slightly lower detection limits with quantification limits between 0.06 and 0.6 nanograms per milliliter [11]. Recovery efficiencies range from 86.9% to 105.3% for urine matrices [11]. Matrix effects remain within acceptable limits, with ion suppression factors between 75.3% and 108.6% for blood and 102.7% to 130.0% for urine samples [11].

Animal Tissue Residue Analysis

Animal liver tissue represents the primary target organ for coumatetralyl residue monitoring due to the compound's hepatic accumulation characteristics [14] [15]. High performance liquid chromatography with fluorescence detection achieves detection limits of 0.002 milligrams per kilogram in liver tissue following gel permeation chromatography cleanup [14]. Ion-pair chromatography utilizing tetrabutylammonium counterions optimizes the native fluorescence response [14].

Multi-residue methods enable simultaneous determination of coumatetralyl alongside other anticoagulant rodenticides in animal tissues [7]. Solid-phase extraction using Oasis HLB cartridges provides effective sample cleanup while maintaining quantitative recovery [7]. Ethyl acetate extraction followed by reversed-phase chromatography achieves detection limits of 0.5 nanograms per gram and quantification limits of 0.75 nanograms per gram [7].

Recovery studies in animal liver tissue demonstrate extraction efficiencies between 81.5% and 89.5% across the analytical range [7]. Precision measurements yield relative standard deviations below 8.6% for intra-day analyses and 10.9% for inter-day measurements [7]. Linear calibration ranges extend from 0.75 to 100.0 nanograms per gram with correlation coefficients exceeding 0.998 [7].

Egg and Dairy Product Analysis

Egg analysis requires separate methodology for yolk and albumen components due to differential partitioning behavior [16] [17]. High performance liquid chromatography with fluorescence detection achieves detection limits of 3 micrograms per kilogram and quantification limits of 10 micrograms per kilogram in both matrices [16] [17]. Recovery efficiencies range from 86% to 95% in yolk and 87% to 96% in albumen samples [16] [17].

The lipophilic nature of coumatetralyl results in preferential accumulation in egg yolk relative to albumen [16] [17]. Extraction protocols utilize aqueous methanol mixtures to achieve optimal partitioning between lipid and aqueous phases [16] [17]. Lower aqueous-methanolic phases contain the dissolved rodenticides while upper lipid phases are discarded [16] [17].

Method validation demonstrates excellent precision with within-day coefficients of variation between 1.0% and 8.5% for yolk and 0.6% to 3.8% for albumen [16] [17]. Between-day precision remains below 8.5% for all tested concentration levels [16] [17]. Accuracy values range from 90% to 110% across the validated concentration range [16] [17].

Pharmacokinetic Studies in Animal Models

Canine pharmacokinetic studies reveal extended elimination half-lives exceeding 81 days for coumatetralyl in blood samples [18]. Ultra-high performance liquid chromatography tandem mass spectrometry enables quantitative monitoring of residue depletion over extended time periods [18]. Detection limits between 1.5 and 2.7 nanograms per gram provide adequate sensitivity for half-life determinations [18].

Fecal elimination demonstrates even slower clearance rates with detectable residues persisting beyond 513 days post-exposure [18]. The method utilizes positive electrospray ionization with multiple reaction monitoring for quantitative precision [18]. Mobile phases comprise 5 millimolar ammonium formate buffer at pH 10.2 with methanol gradients [18].

Recovery efficiencies range from 90% to 104% across different biological matrices [18]. Matrix effects remain minimal with ion enhancement or suppression factors within ±15% of control values [18]. The extended elimination kinetics demonstrate the persistent nature of coumatetralyl in biological systems [18].

Environmental Monitoring: Soil and Water Detection Limits

Water Sample Analysis Methods

Environmental water analysis utilizes Surface-Enhanced Raman Spectroscopy for rapid field detection with limits as low as 1.53 nanograms per milliliter [12] [19]. The method requires minimal sample preparation and achieves complete analysis within 5 minutes [12] [19]. Linear response ranges extend from 0.025 to 5.0 micrograms per milliliter with excellent reproducibility [12] [19].

Recovery studies in environmental water samples demonstrate extraction efficiencies between 90.2% and 98.2% [12] [19]. The method shows high correlation with high performance liquid chromatography reference methods [12] [19]. Gold nanoparticle substrates require optimization with magnesium nitrate aggregation agents to achieve maximum enhancement factors [12] [19].

Traditional liquid chromatography approaches for water analysis achieve detection limits between 0.08 and 1.7 micrograms per liter [20]. Ethyl acetate extraction provides optimal recovery for aqueous samples [20]. Mobile phases utilize ammonium formate and di-n-butylamine buffer systems with gradient methanol elution [20]. Mass spectrometric detection employs electrospray ionization for enhanced selectivity [20].

Soil Matrix Determination

Soil analysis presents significant analytical challenges due to complex matrix interferences and varied organic matter content [20] [21]. Liquid chromatography electrospray ionization mass spectrometry achieves detection limits between 0.09 and 2.2 micrograms per kilogram in soil matrices [20]. Extraction protocols utilize methanol and 30 millimolar ammonium formate mixtures for optimal compound recovery [20].

Quantification limits range from 0.5 to 50.0 nanograms per gram depending on soil type and organic matter content [21]. Quick Easy Cheap Effective Rugged Safe extraction methods provide simplified sample preparation while maintaining quantitative accuracy [21]. Matrix effects require careful evaluation due to significant ion suppression in complex soil extracts [20].

Recovery efficiencies in soil samples range from 90% to 104% across different soil types [20]. The method demonstrates excellent precision with relative standard deviations below 10% for most analytical conditions [20]. Gradient elution utilizing ammonium formate buffers at different pH values optimizes separation from co-extracted interferences [20].

Surface-Enhanced Raman Spectroscopy Environmental Applications

Surface-Enhanced Raman Spectroscopy provides unique advantages for environmental monitoring through rapid analysis times and minimal sample preparation requirements [12] [19]. Detection in environmental water requires only 5 minutes from sample collection to results [12] [19]. The method demonstrates excellent correlation with reference high performance liquid chromatography techniques [12] [19].

Optimization studies reveal that pH adjustment to alkaline conditions enhances extraction efficiency and surface binding affinity [12] [19]. Ethyl acetate extraction from urine samples at pH 12 provides optimal performance [12] [19]. The alkaline conditions promote deprotonation of the hydroxyl group, improving organic solvent partitioning [12] [19].

Field applications benefit from the portable nature of Surface-Enhanced Raman Spectroscopy instrumentation [12] [19]. The technique eliminates complex sample preparation steps while maintaining quantitative precision [12] [19]. Cost-effectiveness and operational simplicity make the method suitable for routine environmental monitoring programs [12] [19].

Wastewater and Sludge Analysis

Wastewater analysis requires specialized sample preparation to address complex organic matrices and potential interferences [4] [5]. Solid-liquid extraction followed by liquid chromatography tandem mass spectrometry provides optimal selectivity [4] [5]. Electrospray ionization with selected reaction monitoring enables quantitative determination in complex matrices [4] [5].

Sludge samples present additional analytical challenges due to high organic matter content and potential matrix effects [4] [5]. Solid-phase extraction using appropriate sorbent materials provides effective cleanup while maintaining quantitative recovery [4] [5]. Multiple reaction monitoring protocols optimize selectivity for target analyte identification [4] [5].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

First introduced in 1956, coumatetralyl is one of the most widely used first-generation anticoagulants. It is not, however, available in the United States.

USA: Not registered.

Analytic Laboratory Methods

Methods for handling residue analysis of pesticides such as coumatetralyl by TLC with fluorometric detection are discussed.

A method for determination of racumin rodenticide in soil and water by high performance liquid chromatography.

Residues of warfarin, coumatetralyl, difenacoum, brodifacoum, bromadiolone, diphacinone, and chlorophacinone in animal tissues were extracted with CHCl3-MeCO. Extracts were cleaned-up by an integrated gel permeation and adsorption chromatography procedure which divided the rodenticides into 2 groups. Residues were then determined and confirmed using normal-phase, ion-pair and weak ion-exchange HPLC techniques. Ion-pair gradient separation resolved all 7 rodenticides in a single chromatographic analysis. UV detection methods were employed for all 7 rodenticides. Use of a diode array detection system permitted additional confirmation of residues down to 0.1 mg/kg by matching UV spectra and derivations of spectra. Sensitive fluorescence detection was possible for the coumarin-based rodenticides, but not for diphacinone and chlorophacinone. Post-column pH-switching fluorescence detection methods were superior to other methods of fluorescence detection of coumarin-based rodenticides. Recoveries from spiked liver tissue were around 90% at levels from 0.05 to 1 mg/kg. Detection limits of around 0.002 mg/kg for most rodenticides and of 0.01 mg/kg for warfarin could be achieved with animal tissue extracts.

Clinical Laboratory Methods

Analyte: Coumatetralyl; Matrix: Animal tissues; Procedure: HPLC/FD; Detection Level: 2 ug/kg. /from table/

Analyte: Coumatetralyl; Matrix: Serum; Procedure: HPLC; Detection Level: 10 ug/l. /from table/

This paper presents a fully validated method for the qualitative identification of bromadiolone, brodifacoum, coumachlor, coumatetralyl, difenacoum and warfarin in whole blood specimens. Samples are protein precipitated with acetonitrile, processed via solid-phase extraction and analyzed by high-performance liquid chromatography with high resolution tandem mass spectrometric detection. Limits of detection were 10 ng/mL or better for all analytes.

Storage Conditions

Interactions

Coumatetralyl was admin orally to produce fatal hemorrhage in 32 adult dogs. Dogs used as control group received only lactose. Treated dogs were divided into 4 groups & medicated with vitamin K: group 1, 3 mg/kg first day, 1 mg/kg/day for 5 days; group 2, 3 mg/kg first day only; group 3, 1 mg/kg/day for 6 days; group 4, as control only saline 0.3 ml/kg/day. Mortality rate was 12.5%, 25.0%, 62.5%, and 100%, respectively.

Stability Shelf Life

Dates

2: Kay A, Chiu L, Chong CA. An unexpected case of coumarin poisoning with coumatetralyl. BMJ Case Rep. 2011 Apr 13;2011. pii: bcr0520102992. doi: 10.1136/bcr.05.2010.2992. PubMed PMID: 22701001; PubMed Central PMCID: PMC3079478.

3: Park C, Lim CY, Kim JH, Jang JI, Park HM. Successful therapy of coumatetralyl rodenticide induced pericardial effusion with pericardiocentesis in a dog. Can Vet J. 2011 Feb;52(2):165-8. PubMed PMID: 21532823; PubMed Central PMCID: PMC3022455.

4: Joffe D. Coumatetralyl rodenticide induced pericardial effusion - a comment. Can Vet J. 2011 Jun;52(6):577; author reply 577. PubMed PMID: 22131571; PubMed Central PMCID: PMC3095151.

5: Shimshoni JA, Soback S, Cuneah O, Shlosberg A, Britzi M. New validated multiresidue analysis of six 4-hydroxy-coumarin anticoagulant rodenticides in hen eggs. J Vet Diagn Invest. 2013 Nov;25(6):736-43. doi: 10.1177/1040638713501510. Epub 2013 Sep 30. PubMed PMID: 24081927.

6: Jin MC, Ma JM, Wang L, Chen XH. [Solid phase extraction--HPLC in determination of coumatetralyl in urine]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2006 Nov;24(11):682-3. Chinese. PubMed PMID: 17181951.

7: Dimuccio A, Camoni I, Vergori L, Dommarco R, Attard Barbini D, Vergori F, Ausili A, Santilio A. Screening for coumatetralyl in soft drinks by solid-matrix extraction and high-performance liquid chromatography with diode-array detection. J Chromatogr. 1991 Aug 16;553(1-2):305-9. PubMed PMID: 1787161.

8: Chopra G, Parshad VR. Evaluation of coumatetralyl against two predominant murid species. J Hyg (Lond). 1985 Jun;94(3):327-30. PubMed PMID: 4008919; PubMed Central PMCID: PMC2129486.

9: Greaves JH, Ayres P. Some rodenticidal properties of coumatetralyl. J Hyg (Lond). 1969 Jun;67(2):311-5. PubMed PMID: 5255887; PubMed Central PMCID: PMC2130717.

10: Rowe FP, Redfern R. Comparative toxicity of the two anti-coagulants, coumatetralyl and warfarin, to wild house-mice (Mus musculus L.). Ann Appl Biol. 1968 Dec;62(3):355-61. PubMed PMID: 5731720.

11: Lambert O, Pouliquen H, Larhantec M, Thorin C, L'Hostis M. Exposure of raptors and waterbirds to anticoagulant rodenticides (difenacoum, bromadiolone, coumatetralyl, coumafen, brodifacoum): epidemiological survey in Loire Atlantique (France). Bull Environ Contam Toxicol. 2007 Jul;79(1):91-4. Epub 2007 May 9. PubMed PMID: 17487436.

12: Bell RG, Caldwell PT, Holm EE. Coumarins and the vitamin K-K epoxide cycle. Lack of resistance to coumatetralyl in warfarin-resistant rats. Biochem Pharmacol. 1976 May 1;25(9):1067-70. PubMed PMID: 1267852.

13: Gómez-Canela C, Barata C, Lacorte S. Occurrence, elimination, and risk of anticoagulant rodenticides and drugs during wastewater treatment. Environ Sci Pollut Res Int. 2014;21(11):7194-203. doi: 10.1007/s11356-014-2714-1. Epub 2014 Mar 14. PubMed PMID: 24622989.

14: Dobson KJ. Coumatetralyl poisoning in pigs and effectiveness of vitamin K1. Aust Vet J. 1973 Feb;49(2):98-100. PubMed PMID: 4693823.

15: Gómez-Canela C, Lacorte S. Comprehensive characterization of anticoagulant rodenticides in sludge by liquid chromatography-tandem mass spectrometry. Environ Sci Pollut Res Int. 2016 Aug;23(15):15739-48. doi: 10.1007/s11356-016-6743-9. Epub 2016 May 4. PubMed PMID: 27146526.

16: Endepols S, Klemann N, Richter D, Matuschka FR. The potential of coumatetralyl enhanced by cholecalciferol in the control of anticoagulant-resistant Norway rats (Rattus norvegicus). Pest Manag Sci. 2017 Feb;73(2):280-286. doi: 10.1002/ps.4235. Epub 2016 Feb 19. PubMed PMID: 26800251.

17: Schaff JE, Montgomery MA. An HPLC-HR-MS-MS method for identification of anticoagulant rodenticides in blood. J Anal Toxicol. 2013 Jul-Aug;37(6):321-5. doi: 10.1093/jat/bkt036. Epub 2013 May 10. PubMed PMID: 23667199.

18: Muscarella M, Armentano A, Iammarino M, Palermo C, Amorena M. Anticoagulant rodenticide poisoning in animals of Apulia and Basilicata, Italy. Vet Ital. 2016 Jun 30;52(2):153-9. doi: 10.12834/VetIt.118.333.3. PubMed PMID: 27393877.

19: Vandenbroucke V, Bousquet-Melou A, De Backer P, Croubels S. Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration. J Vet Pharmacol Ther. 2008 Oct;31(5):437-45. doi: 10.1111/j.1365-2885.2008.00979.x. PubMed PMID: 19000263.

20: Saito S, Sakai T, Nemoto S, Matsuda R. [Determination of 4-hydroxycoumarin rodenticides in animal products, fishery products, and honey by liquid chromatography-tandem mass spectrometry]. Shokuhin Eiseigaku Zasshi. 2011;52(4):244-50. Japanese. PubMed PMID: 21873815.